Queuine Hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

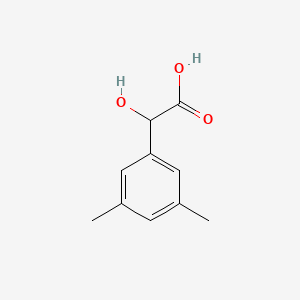

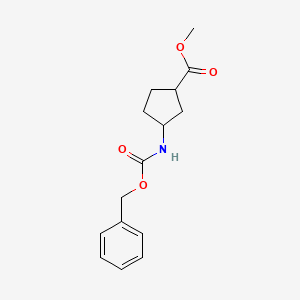

Queuine Hydrochloride is a derivative of 7-Deazaguanine, a naturally occurring compound found in various organisms including bacteria, plants, and animals. It is a modified nucleobase that plays a crucial role in the modification of transfer RNA (tRNA) in eukaryotic cells. This compound is known for its involvement in the generation of essential biochemicals such as tyrosine, serotonin, dopamine, epinephrine, norepinephrine, nitric oxide, and lipids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Queuine Hydrochloride can be synthesized through a series of chemical reactions starting from 7-DeazaguanineThe reaction conditions typically involve the use of common acids and bases, and solvents with low toxicity .

Industrial Production Methods

The industrial production of this compound involves the transformation of quinine sulfate to quinine, followed by dispersing the quinine into a dispersing agent and adding hydrochloric acid or introducing hydrogen chloride gas to react. The product is then obtained through crystallization. This method is environmentally friendly and has a high yield .

Chemical Reactions Analysis

Types of Reactions

Queuine Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its modification and incorporation into tRNA.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include periodate for oxidation and various enzymes for substitution reactions. The conditions for these reactions are typically mild and occur at physiological pH .

Major Products Formed

The major products formed from the reactions involving this compound include queuosine, a modified nucleoside found in tRNA, and other biochemicals such as tyrosine, serotonin, and dopamine .

Scientific Research Applications

Queuine Hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as a precursor for the synthesis of queuosine and other modified nucleosides.

Biology: It plays a crucial role in the modification of tRNA, which is essential for accurate and efficient protein synthesis.

Mechanism of Action

Queuine Hydrochloride exerts its effects by being incorporated into the wobble position of tRNA, replacing guanine. This modification enhances the decoding speed and accuracy during protein synthesis. The molecular targets involved include the tRNA guanine transglycosylase enzyme, which facilitates the incorporation of this compound into tRNA .

Comparison with Similar Compounds

Similar Compounds

- Etoperidone

- Thiamine

- Ademetionine

- Tetrahydrofolic acid

Uniqueness

Queuine Hydrochloride is unique due to its specific role in tRNA modification and its involvement in the generation of essential biochemicals. Unlike other similar compounds, this compound is salvaged from the gut microbiome or diet and is not synthesized de novo in eukaryotic cells .

Properties

IUPAC Name |

2-amino-5-[[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYROLENTHWJFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80868145 |

Source

|

| Record name | 2-Amino-5-{[(4,5-dihydroxycyclopent-2-en-1-yl)amino]methyl}-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80868145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-[2-(3-Ethyl-3h-benzothiazol-2-ylidene)-1-methylethylidene]-4-oxo-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B12280385.png)

![ethyl 6-amino-5-cyano-4-(2-fluorophenyl)-2-[(quinoxalin-2-ylsulfanyl)methyl]-4H-pyran-3-carboxylate](/img/structure/B12280390.png)

![benzyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropyl]carbamate](/img/structure/B12280409.png)

![(1R,3S,5S)-bicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B12280431.png)

![Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate](/img/structure/B12280433.png)

![[(3-Chloro-2-fluorophenyl)methyl]hydrazine](/img/structure/B12280434.png)

![6,6-Dimethoxy-3-azabicyclo[3.1.1]heptane](/img/structure/B12280450.png)

![[5-Chloro-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate](/img/structure/B12280463.png)